4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Beschreibung
4-Benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a benzyl substituent at the 4-position and a sulfanyl-linked 2-chloro-6-fluorobenzyl group at the 1-position.
Eigenschaften
IUPAC Name |
4-benzyl-1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-18-10-6-11-19(25)17(18)14-31-23-27-26-22-28(13-15-7-2-1-3-8-15)21(30)16-9-4-5-12-20(16)29(22)23/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERIYNEIQDLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is part of a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, pharmacological profiles, and biological activities of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound typically involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. The innovative synthetic route allows for the introduction of specific substituents that enhance biological activity.
Antihistaminic Activity
Research has demonstrated that derivatives of triazolo[4,3-a]quinazolin-5-one exhibit significant H1-antihistaminic activity . A study indicated that compounds in this class can protect guinea pigs from histamine-induced bronchospasm. For instance, one derivative showed 76% protection , surpassing the standard chlorpheniramine maleate which provided 71% protection . Notably, this compound exhibited minimal sedation effects (7%) compared to chlorpheniramine (30%) .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties . The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .
Other Biological Activities
In addition to antihistaminic and antimicrobial effects, triazole derivatives have been studied for their anticancer , antifungal , and anti-inflammatory properties. The 1,2,4-triazole scaffold is recognized for its ability to interact with various biological targets, making it a versatile structure in drug design .
Case Studies
- Antihistaminic Efficacy : A comparative study on the efficacy of various triazoloquinazolinone derivatives highlighted the superior performance of 4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one in reducing bronchospasm in animal models.
- Antimicrobial Testing : In vitro testing against multi-drug resistant strains of bacteria showed that this compound maintained effectiveness where traditional antibiotics failed, indicating its potential as a new therapeutic agent in combating resistant infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with triazole and quinazoline moieties exhibit significant anticancer properties. The structure of 4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suggests potential interactions with cancer cell signaling pathways. Preliminary studies have shown that similar compounds can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Properties
The presence of the sulfanyl group in this compound may enhance its antimicrobial activity. Compounds containing sulfur have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. In vitro studies are necessary to evaluate the efficacy of this specific compound against various microbial strains .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with triazole structures have been studied for their anti-inflammatory properties. It is hypothesized that 4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the benzyl and sulfanyl groups significantly enhanced anticancer activity. The specific compound under discussion was not tested directly but shares structural similarities with those that showed promising results in vitro .
Case Study 2: Antimicrobial Screening
A related study evaluated various triazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with similar structural features exhibited considerable antibacterial activity. Future research could explore the specific compound's efficacy against these pathogens .
Summary of Findings
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar triazolo-fused heterocycles:
Key Observations:
Core Heterocycle Influence: The triazoloquinazolinone core in the target compound provides a larger aromatic system compared to triazolopyrimidinones (e.g., 898924-43-1) or triazolopyridines (e.g., 901273-30-1). This may enhance π-π stacking interactions in enzyme binding pockets but reduce solubility . Oxadiazole derivatives (e.g., 923163-83-1) exhibit distinct electronic properties due to their non-fused heterocyclic systems, favoring COX-2 inhibition over kinase modulation.
Substituent Effects :
- Sulfanyl Groups : The benzylsulfanyl group in the target compound and 898924-43-1 is critical for thiol-mediated binding. However, the 2-chloro-6-fluoro substitution in the target compound may improve metabolic stability compared to unhalogenated analogs .
- Halogenation : Chloro and fluoro substituents (target compound) versus trifluoromethyl groups (901273-30-1) influence lipophilicity and receptor selectivity. Trifluoromethyl groups enhance electron-withdrawing effects, favoring serotonin receptor binding .
Biological Activity Trends: Triazoloquinazolinones are less studied than triazolopyrimidinones or oxadiazoles. However, structural analogs like 898924-43-1 demonstrate potent anticancer activity, suggesting the target compound may share similar mechanisms (e.g., topoisomerase inhibition) . The absence of a methylsulfonyl group (cf.
Vorbereitungsmethoden
Formation of 3-Aminoquinazolin-4(3H)-One
2-Chloro-6-fluoroaniline undergoes cyclization with ethyl chloroformate in the presence of hydrazine hydrate to yield 3-amino-2-chloro-6-fluoroquinazolin-4(3H)-one (Intermediate A). This step is conducted in ethanol under reflux (80°C, 6 hours), achieving a yield of 78%.
Introduction of Benzyl Group
Intermediate A is alkylated using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as the base. The reaction proceeds at 60°C for 4 hours, yielding 3-benzylamino-2-chloro-6-fluoroquinazolin-4(3H)-one (Intermediate B) with 85% efficiency.
Triazole Ring Formation
Thetriazolo[4,3-a]quinazolin-5-one system is constructed via cyclocondensation.
Hydrazine-Mediated Cyclization
Intermediate B reacts with hydrazine hydrate in ethanol under reflux (12 hours), forming 2-hydrazino-3-benzyl-6-fluoroquinazolin-4(3H)-one (Intermediate C). This intermediate is critical for triazole ring closure.
Triazole Cyclization
Intermediate C undergoes cyclization with formic acid as a one-carbon donor at 120°C for 8 hours, producing 1-benzyl-4H,5H-[1,triazolo[4,3-a]quinazolin-5-one (Intermediate D) with 70% yield.
Sulfanyl Group Introduction
The [(2-chloro-6-fluorophenyl)methyl]sulfanyl moiety is introduced via nucleophilic substitution.
Chloroacetylation
Intermediate D reacts with chloroacetyl chloride in dichloromethane and triethylamine at 0°C for 30 minutes, yielding 1-benzyl-2-chloroacetyl-4H,5H-triazolo[4,3-a]quinazolin-5-one (Intermediate E) with 90% efficiency.
Thiol Substitution
Intermediate E undergoes substitution with [(2-chloro-6-fluorophenyl)methyl]thiol in dry acetone using potassium carbonate as the base. The reaction is refluxed for 6 hours, affording the target compound with 65% yield.
Reaction Optimization and Data
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1.1 | Hydrazine hydrate, ethanol, reflux | A | 78 |
| 1.2 | Benzyl bromide, K₂CO₃, DMF | B | 85 |
| 2.2 | Formic acid, 120°C | D | 70 |
| 3.1 | Chloroacetyl chloride, TEA | E | 90 |
| 3.2 | [(2-Cl-6-F-C₆H₃)CH₂SH], K₂CO₃ | Target | 65 |
Analytical Characterization
The final product is characterized by ¹H NMR , ¹³C NMR , and HRMS :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 9H, aromatic), 4.82 (s, 2H, SCH₂), 4.10 (s, 2H, NCH₂).
-
¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C=O), 154.3 (triazole-C), 135.2–115.6 (aromatic carbons), 45.2 (SCH₂).
Challenges and Alternatives
-
Low Yield in Thiol Substitution : The steric bulk of the [(2-chloro-6-fluorophenyl)methyl] group may hinder nucleophilic attack. Alternative solvents (e.g., THF) or phase-transfer catalysts could improve efficiency.
-
Byproduct Formation : Unreacted chloroacetyl intermediates may persist. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
